molecular formula C10H9NO2 B3048080 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- CAS No. 15540-88-2

1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-

Cat. No.: B3048080
CAS No.: 15540-88-2
M. Wt: 175.18 g/mol
InChI Key: KQLNDLDZXKJABP-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is a heterocyclic compound that belongs to the class of isoindoles. This compound is characterized by a fused ring structure consisting of an isoindole core with two methyl groups attached at the 4 and 7 positions. It is a derivative of isoindole and is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which is a classical method for constructing isoindole rings. This method typically involves the cyclization of a 1,4-diketone with ammonia or a primary amine under acidic conditions. Another method includes the Diels-Alder reaction followed by Barton-Zard synthesis and thermal decarboxylation .

Industrial Production Methods: In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and subsequent modifications of the isoindole ring.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The methyl groups at the 4 and 7 positions can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4 and 7 positions.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is unique due to its stability and the presence of methyl groups at the 4 and 7 positions, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds.

Properties

IUPAC Name

4,7-dimethylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)11-10(8)13/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLNDLDZXKJABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372907
Record name 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-88-2
Record name 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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